3-(2-Bromoacetamido)propanoic acid
CAS No.: 89520-11-6
Cat. No.: VC0515991
Molecular Formula: C5H8BrNO3
Molecular Weight: 210.03 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89520-11-6 |
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Molecular Formula | C5H8BrNO3 |
Molecular Weight | 210.03 g/mol |
IUPAC Name | 3-[(2-bromoacetyl)amino]propanoic acid |
Standard InChI | InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
Standard InChI Key | ULKDIPSSLZFIQU-UHFFFAOYSA-N |
SMILES | C(CNC(=O)CBr)C(=O)O |
Canonical SMILES | C(CNC(=O)CBr)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
3-(2-Bromoacetamido)propanoic acid is a white to off-white crystalline solid with a molecular weight of 210 g/mol . Its structure features a central propanoic acid backbone substituted at the third carbon with a bromoacetamido group. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-(2-Bromoacetamido)propanoic Acid
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 210 g/mol | |
CAS Registry Number | 89520-11-6 | |
Purity | ≥95% | |
Storage Conditions | -20°C | |
Functional Groups | Bromide, Carboxylic Acid |
The compound’s bromide group () exhibits high electrophilicity, making it reactive toward nucleophiles such as thiols and amines . The carboxylic acid () enables conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC or DCC) .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-(2-bromoacetamido)propanoic acid typically involves a two-step process:
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Amidation of β-Alanine: β-Alanine reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form the bromoacetamido intermediate.
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Purification: The crude product is purified via recrystallization or column chromatography to achieve ≥95% purity .
The reaction mechanism proceeds as follows:
Reactivity Profile
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Nucleophilic Substitution: The bromide undergoes reactions with thiols (e.g., cysteine residues) to form stable thioether bonds .
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Amide Bond Formation: The carboxylic acid reacts with primary amines (e.g., lysine residues) in the presence of activators like EDC, forming covalent amide linkages .
Applications in Bioconjugation and Drug Delivery
Antibody-Drug Conjugates (ADCs)
3-(2-Bromoacetamido)propanoic acid is a critical component in ADC development. Its bifunctionality allows precise attachment of cytotoxic drugs to antibodies:
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Thiol Conjugation: The bromide reacts with engineered cysteine residues on antibodies.
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Drug Linkage: The carboxylic acid couples to amine-containing payloads (e.g., monomethyl auristatin E) .
This site-specific conjugation enhances ADC stability and therapeutic efficacy compared to non-specific lysine coupling .
Protein Modification
The compound facilitates post-translational protein modifications, enabling:
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Introduction of fluorescent tags for imaging.
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Immobilization of enzymes on solid supports for biocatalysis.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR confirms the presence of the bromoacetamido group (δ 3.8–4.0 ppm for ).
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IR Spectroscopy: Stretching vibrations at 1700 cm (carboxylic acid) and 1650 cm (amide carbonyl) .
Chromatography
Recent Developments and Future Directions
Recent advancements in ADC technology have intensified demand for robust linkers like 3-(2-bromoacetamido)propanoic acid. Innovations include:
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Site-Specific Conjugation: Engineering antibodies with non-natural amino acids for improved homogeneity.
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Prodrug Activation: Designing linkers that release payloads selectively in tumor microenvironments.
Ongoing research aims to optimize the compound’s stability in systemic circulation while minimizing off-target reactivity.
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